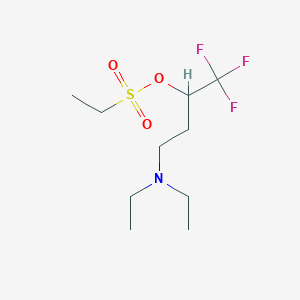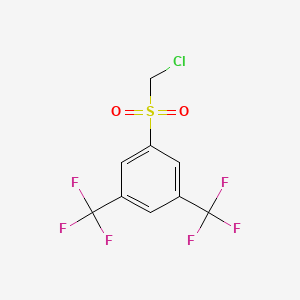![molecular formula C18H12ClF6N5O2 B3042687 N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea CAS No. 650615-81-9](/img/structure/B3042687.png)
N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed various methods, starting from either a preformed pyrazole or pyridine. For instance, Ortoleva synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine by treating diphenylhydrazone and pyridine with iodine. Bulow later synthesized N-phenyl-3-methyl substituted derivatives using a strategy involving 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones. Further studies have explored diverse synthetic routes .
Molecular Structure Analysis
The molecular structure of N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N’-[3,5-di(trifluoromethyl)phenyl]urea comprises a pyrazole ring fused with a pyridine ring. It exists in two tautomeric forms: 1H- and 2H-isomers. The compound’s similarity to purine bases (adenine and guanine) has piqued interest among medicinal chemists .
Applications De Recherche Scientifique
Multicomponent Reactions and Structural Analysis
- Multicomponent reactions involving similar compounds have been explored for their potential in yielding compounds with varied industrial, biological, and medicinal properties. For instance, Ryzhkova et al. (2023) studied the reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to synthesize chromeno[2,3-b]pyridine derivatives, emphasizing the importance of these compounds in various domains (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
Crystallography and Reaction Mechanisms
- Detailed structural analysis and reaction mechanisms involving similar pyrazolo[3,4-b]pyridine derivatives have been a focal point in research. For example, Liu et al. (2013) determined the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, providing insights into the reaction mechanisms of these compounds (Liu, Chen, Sun, & Wu, 2013).
Supramolecular Aggregation
- Supramolecular aggregation and crystal formation of related compounds, such as various pyrazolo[3,4-b]pyridine-5-carbonitriles, offer insights into the molecular interactions and hydrogen bonding patterns, which are crucial for understanding their applications in scientific research (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
Synthesis of Biologically Active Derivatives
- The synthesis of novel pyridine derivatives, including urea derivatives and other biologically active compounds, has been explored for potential applications in medicine and biology. Hafez and El-Gazzar (2020) synthesized a series of pyridine derivatives showing promising anticancer activity, demonstrating the relevance of similar compounds in drug discovery and development (Hafez & El-Gazzar, 2020).
Antiviral and Anticancer Activities
- Research has also focused on the antiviral and anticancer activities of pyrazolo[3,4-b]pyridine derivatives. Bernardino et al. (2007) synthesized derivatives with significant antiviral activity, while Chavva et al. (2013) investigated the anticancer potential of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007); (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).
Propriétés
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N5O2/c1-7-12-13(19)11(6-26-14(12)30(2)29-7)15(31)28-16(32)27-10-4-8(17(20,21)22)3-9(5-10)18(23,24)25/h3-6H,1-2H3,(H2,27,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMKARHULNASDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide](/img/structure/B3042604.png)
![3-[(2-Chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B3042605.png)
![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)
![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(5-chloro-1,3-dimethylpyrazol-4-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B3042608.png)
![2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one](/img/structure/B3042609.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3042612.png)
![Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042613.png)

![N1-[2-({2-hydroxy-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thio)phenyl]-2-methylpropanamide](/img/structure/B3042617.png)

![3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine](/img/structure/B3042622.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide](/img/structure/B3042623.png)
